Cas no 5891-41-8 (Z-Gly-Pro-Ala-OH)

Z-Gly-Pro-Ala-OH 化学的及び物理的性質
名前と識別子
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- L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl- (9CI)
- Z-gly-pro-ala-oh
- benzyloxycarbonylglycylproline N-hydroxysuccinimide ester
- benzyloxycarbonylglycyl-prolyl-alanine
- N-(N-benzyloxycarbonyl-glycyl)-L-proline N-hydroxysuccinimidyl ester
- Z-GLYCYL-L-PROLINE HYDROXYSUCCINIMIDE ESTER
- Z-GLYCYL-L-PROLINE HYDROXYSUCCINIMIDESTER
- Z-Gly-Pro-ONSu
- SCHEMBL9334682
- carbobenzoxy-glycyl-prolyl-alanine
- (S)-2-((S)-1-(2-(benzyloxycarbonylamino)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
- 5891-41-8
- Z-Gly-Pro-Ala-OH
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- インチ: InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1
- InChIKey: PYRIIPBSDFLGNG-JSGCOSHPSA-N
- ほほえんだ: C[C@H](NC([C@@H]1CCCN1C(CNC(OCC2=CC=CC=C2)=O)=O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 377.15879
- どういたいしつりょう: 377.15868546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 11
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 125.04
Z-Gly-Pro-Ala-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Z253130-1000mg |
Z-Gly-Pro-Ala-OH |
5891-41-8 | 1g |
$ 490.00 | 2022-06-02 | ||
TRC | Z253130-2000mg |
Z-Gly-Pro-Ala-OH |
5891-41-8 | 2g |
$ 785.00 | 2022-06-02 | ||
TRC | Z253130-500mg |
Z-Gly-Pro-Ala-OH |
5891-41-8 | 500mg |
$ 295.00 | 2022-06-02 |
Z-Gly-Pro-Ala-OH 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Z-Gly-Pro-Ala-OHに関する追加情報
Professional Introduction to Compound with CAS No. 5891-41-8 and Product Name: Z-Gly-Pro-Ala-OH
The compound with CAS No. 5891-41-8 and the product name Z-Gly-Pro-Ala-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This dipeptide derivative, featuring a protected formyl group at the N-terminal and free carboxyl groups at both terminals, has garnered considerable attention due to its versatile applications in drug development, biomaterials, and synthetic biology. The structural motif of Z-Gly-Pro-Ala-OH—comprising glycine (Gly), proline (Pro), and alanine (Ala)—is strategically designed to enhance stability, solubility, and bioactivity, making it a valuable tool in both academic research and industrial applications.
Recent studies have highlighted the potential of Z-Gly-Pro-Ala-OH as a building block in the synthesis of peptidomimetics and enzyme inhibitors. The Proline residue, known for its unique conformational rigidity due to its cyclic structure, plays a pivotal role in maintaining the structural integrity of peptide chains. This property is particularly advantageous in the design of protease inhibitors, where precise steric constraints are essential for binding specificity. Moreover, the Glycine unit contributes to the flexibility of the peptide backbone, allowing for optimal spatial orientation during biological interactions.
In the realm of drug discovery, Z-Gly-Pro-Ala-OH has been utilized as a scaffold for developing novel therapeutic agents targeting various diseases. For instance, its incorporation into peptidomimetic structures has shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, inflammation, and tissue degradation. The protected formyl group (Z-group) at the N-terminal provides stability during synthetic procedures while allowing for selective deprotection under mild acidic or enzymatic conditions. This feature is critical for controlling reaction pathways in multi-step syntheses.
The alanine residue at the C-terminal further enhances the compound's utility by contributing to hydrophobic interactions and improving overall solubility profiles. These characteristics make Z-Gly-Pro-Ala-OH an ideal candidate for formulation in various solvents, including water-based systems, which is essential for pharmaceutical applications. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has streamlined its production and integration into larger peptide libraries.
Advances in computational chemistry have further elucidated the mechanistic insights behind Z-Gly-Pro-Ala-OH's bioactivity. Molecular dynamics simulations have revealed that this dipeptide adopts a stable β-turn conformation in aqueous environments, which is favorable for binding to target proteins. This structural insight has guided the optimization of analogs with improved pharmacokinetic properties. Furthermore, machine learning models have been employed to predict binding affinities and identify potential lead compounds derived from Z-Gly-Pro-Ala-OH, accelerating the drug discovery pipeline.
Emerging research also explores the role of Z-Gly-Pro-Ala-OH in tissue engineering and regenerative medicine. Its ability to mimic natural extracellular matrix components has led to its use in developing biomimetic hydrogels that support cell proliferation and differentiation. The dipeptide's biodegradability ensures minimal immunogenicity and toxicity upon implantation or topical application. Such applications align with global efforts to develop sustainable biomaterials that enhance therapeutic outcomes.
The synthesis of Z-Gly-Pro-Ala-OH involves well-established chemical methodologies that ensure high purity and yield. Protecting group strategies are employed to prevent unwanted side reactions during peptide elongation. Recent innovations in automated synthesis platforms have further refined these processes, enabling scalable production suitable for industrial purposes. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize environmental impact while maintaining efficiency.
From a regulatory perspective, Z-Gly-Pro-Ala-OH benefits from extensive toxicological studies that support its safe use in research and commercial applications. Preclinical data indicate low systemic toxicity when administered orally or intravenously at therapeutic doses. These findings bolster confidence among researchers regarding its suitability for clinical trials targeting neurological disorders such as Alzheimer's disease or multiple sclerosis, where peptide-based therapies are increasingly prevalent.
The future prospects of Z-Gly-Pro-Ala-OH extend beyond traditional pharmaceutical applications into personalized medicine and precision therapeutics. Its modularity allows for easy customization by substituting individual residues with bioactive moieties tailored to specific disease mechanisms. For example, incorporating fluorescent tags enables real-time imaging of cellular processes using flow cytometry or confocal microscopy—a critical tool in understanding disease pathogenesis at molecular levels.
In conclusion,Z-Gly-Pro-Ala-OH represents a cornerstone compound in modern chemical biology with far-reaching implications across multiple disciplines including medicinal chemistry,bioengineering,and materials science.Leveraging cutting-edge technologies alongside foundational biochemical principles ensures continued innovation driven by this versatile dipeptide derivative.As research progresses,the full potential of such compounds will undoubtedly reshape therapeutic strategies worldwide.
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